Thermal Decomposition vs. Tetraphenylsilane
In a systematic kinetic study of arylsilane thermal stability using static and flow procedures, triphenyl-bromophenylsilane (Compound VI) was found to decompose approximately 100 °C below the decomposition onset temperature of unsubstituted tetraphenylsilane (Compound I) [1]. Tetraphenylsilane decomposed via a first-order process yielding benzene, triphenylsilane, and o-biphenylyl triphenylsilane, with rate data established as ln k (/min) = 34.40 – 67,000/RT over T = 561–588 °C [1]. In contrast, the brominated derivative decomposed approximately 100 °C lower and yielded tetraphenylsilane and triphenylbromosilane as major products [1].
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Decomposes approximately 100 °C below tetraphenylsilane; yields tetraphenylsilane + triphenylbromosilane |
| Comparator Or Baseline | Tetraphenylsilane (CAS 1048-08-4): First-order decomposition, ln k (/min) = 34.40 – 67,000/RT, T = 561–588 °C |
| Quantified Difference | Approximately 100 °C lower decomposition temperature |
| Conditions | Static and flow pyrolysis procedures; temperature range 383–588 °C depending on compound |
Why This Matters
A 100 °C reduction in thermal stability relative to tetraphenylsilane informs appropriate storage, handling, and reaction temperature limits during procurement and process design.
- [1] U.S. Department of Defense. (1965). The Thermal Stability of Some Arylsilanes (Technical Report AD0615558). View Source
